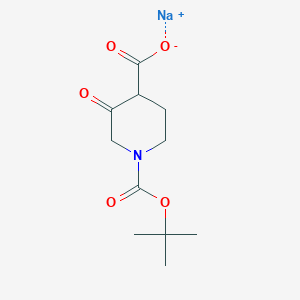

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate

Description

Crystallographic Analysis of Molecular Architecture

The crystallographic architecture of sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate remains underexplored in publicly available literature. However, insights can be inferred from structurally related piperidine derivatives. For instance, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate (a Boc-protected piperidine analog) crystallizes in the tetragonal space group $$I4_1/a$$ with unit cell parameters $$a = 22.813 \, \text{Å}$$ and $$c = 12.0742 \, \text{Å}$$, forming a porous three-dimensional network stabilized by N–H⋯O hydrogen bonds. These intermolecular interactions create solvent-free hydrophobic channels along the crystallographic c-axis, a feature that may parallel the packing behavior of the sodium carboxylate derivative due to its polar ionic group.

While direct data for the title compound’s crystal structure are unavailable, its sodium carboxylate group likely influences lattice dynamics through ionic interactions and hydrogen bonding. Comparative analysis with 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, which adopts a bicyclic conformation stabilized by intramolecular hydrogen bonds, suggests that the sodium ion in the carboxylate salt may disrupt such interactions, favoring extended crystal packing. Further crystallographic studies are needed to resolve the precise spatial arrangement of this compound.

Properties

Molecular Formula |

C11H16NNaO5 |

|---|---|

Molecular Weight |

265.24 g/mol |

IUPAC Name |

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylate |

InChI |

InChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |

InChI Key |

RQGYORZQMPKRMG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate typically involves the reaction of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid with a sodium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protected amine and carboxylate groups undergo hydrolysis under specific conditions:

-

Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) or HCl in methanol removes the Boc group, yielding the free amine derivative 3-oxopiperidine-4-carboxylic acid . This reaction is critical for deprotection in peptide synthesis.

-

Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), the carboxylate group remains stable, but prolonged exposure may lead to saponification of ester derivatives.

Example :

Nucleophilic Substitution

The carboxylate group participates in nucleophilic substitution reactions, particularly at the C-4 position:

-

Amide Formation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like HATU or EDC/HOBt to form amides .

-

Esterification : Treatment with alkyl halides (e.g., methyl iodide) yields ester derivatives.

Key Reagents :

-

Coupling Agents : HATU, EDC/HOBt

-

Bases : DIPEA, triethylamine

Decarboxylation

Thermal or acidic conditions induce decarboxylation, eliminating CO₂ and forming 1-(tert-butoxycarbonyl)-3-oxopiperidine :

This reaction is pivotal in streamlining synthetic pathways for piperidine-based pharmaceuticals .

Reduction Reactions

The ketone group at position 3 is reducible to a hydroxyl group:

-

Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Product : 1-Boc-3-hydroxypiperidine-4-carboxylate , a chiral intermediate used in bioactive molecule synthesis .

Conditions :

-

NaBH₄ in methanol (room temperature, 1–2 h)

-

LiAlH₄ in THF (reflux, 4 h)

Coupling Reactions in Medicinal Chemistry

The carboxylate group facilitates coupling with heterocycles or amino acids:

-

Example : Reaction with tert-butyl 4-oxopiperidine-1-carboxylate derivatives under HATU/DIPEA conditions yields hybrid structures with potential kinase inhibitory activity .

Stability and Handling

This compound’s reactivity profile underscores its role as a linchpin in synthesizing complex molecules for medicinal and industrial applications. Its dual functional groups enable diverse transformations, making it indispensable in modern organic chemistry .

Scientific Research Applications

Pharmaceutical Synthesis

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows for selective reactions that are crucial in the development of pharmaceutical agents. The Boc group protects amine functionalities, facilitating multi-step synthesis processes without unwanted side reactions.

Organic Chemistry Research

In organic synthesis, this compound is utilized for the protection of amines during complex reaction sequences. The Boc group can be easily removed under acidic conditions, making it a versatile tool for chemists working on multi-functional organic molecules.

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals, particularly in synthesizing drug candidates and active pharmaceutical ingredients (APIs). Its unique structural features may contribute to biological activity, making it a candidate for further medicinal research.

Research indicates that this compound may exhibit various biological activities, particularly in cancer research:

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance:

- Breast Cancer Study : In MDA-MB-231 cells, this compound significantly inhibited cell proliferation and migration.

- Pancreatic Cancer Study : In PANC-1 cells, it exhibited dose-dependent inhibition of cell growth, suggesting potential efficacy against pancreatic adenocarcinoma.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Table 2: Case Study Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| PANC-1 (Pancreatic Cancer) | 20 | Cell cycle arrest and apoptosis |

Mechanism of Action

The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine . This process is crucial in multi-step synthesis, allowing for the selective protection and deprotection of functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected piperidine derivatives, which vary in substituents and functional groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Key Insights from Comparisons

Solubility :

- Sodium carboxylate derivatives (target compound, CAS 1241725-64-3) exhibit superior water solubility compared to ester (e.g., ethyl ester ) or lipophilic analogs (e.g., benzyl ). This makes them preferable for injectable formulations or aqueous reactions.

- Fluorinated analogs (CAS 1241725-64-3, 1354953-08-4) balance solubility and metabolic stability due to fluorine’s electronegativity .

Reactivity: Ethyl esters (e.g., CAS 632352-56-8 derivatives) serve as precursors for carboxylates via hydrolysis, as demonstrated in ’s synthesis of propanoic acid derivatives . Aryl-substituted analogs (CAS 1354953-08-4) are tailored for target engagement in drug discovery, leveraging steric and electronic effects .

Biological Activity :

- Fluorine and trifluoromethyl groups (CAS 1241725-64-3, 1354953-08-4) enhance binding to hydrophobic enzyme pockets, commonly exploited in kinase inhibitors .

- Sodium carboxylates are less membrane-permeable but ideal for ionic interactions in biological systems .

Safety and Handling :

- Piperidine-carboxylates with Boc protection generally require standard lab safety protocols (gloves, ventilation), as indicated by safety data for related compounds (e.g., CAS 652971-20-5) .

Biological Activity

Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate, also referred to as sodium 1-[(tert-butoxy)carbonyl]-3-oxopiperidine-4-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C₁₁H₁₆NNaO₅

- Molecular Weight : 265 Da

- CAS Number : 1923203-61-5

- LogP : 0.86

- Polar Surface Area : 87 Ų

These properties suggest that the compound has a moderate hydrophilicity, which may influence its bioavailability and interaction with biological systems.

This compound functions as a piperidine derivative that may interact with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, facilitating cellular uptake and potential interaction with enzymes or receptors involved in metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation. In particular, derivatives have been tested against breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines, revealing varied cytotoxic effects:

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| Compound A | 6 | Significant inhibition of cell proliferation |

| Compound B | 63 | Moderate inhibition |

| This compound | >100 | No cytotoxicity observed |

The above table indicates that while this compound may not exhibit direct cytotoxic effects at higher concentrations, its structural analogs demonstrate varying degrees of activity against cancer cells, suggesting potential for further optimization in drug development.

Enzyme Inhibition

The compound's structure suggests possible interactions with enzymes involved in metabolic processes. In particular, studies on related compounds have indicated inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. For example:

- MMP Inhibition : Related piperidinone compounds have been shown to inhibit MMP-9 activity in a concentration-dependent manner, which is critical for preventing tumor invasion and metastasis.

Case Studies

- In Vitro Studies : A study evaluating the binding affinity and cellular activity of piperidinone derivatives found that while some compounds effectively inhibited cell migration and invasion, this compound did not exhibit significant cytotoxicity even at concentrations up to 100 μM .

- Structure-Based Drug Design : Computational modeling has been employed to predict the binding modes of this compound with various biological targets. This approach suggests that modifications to the molecular structure could enhance its biological activity by improving binding affinity .

Q & A

Q. What are the standard synthetic routes for Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a piperidine scaffold. For analogous compounds, methods like coupling Boc-anhydride with a piperidine carboxylic acid derivative in the presence of triethylamine (Et3N) in dichloromethane (DCM) are common . Yield optimization may require controlled temperatures (e.g., 40°C for 12 hours) and stoichiometric ratios (e.g., 2:1 Boc-anhydride to substrate). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) or reverse-phase C18 column chromatography (acetonitrile/water) is critical to isolate high-purity products .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography is the gold standard for structural validation. For related piperidine carboxylates, SHELX programs (e.g., SHELXL) are used to refine crystal structures, with puckering parameters (Q, Θ, φ) calculated to confirm chair conformations in piperidine rings . Intermolecular hydrogen bonds (e.g., O–H⋯O or C–H⋯O interactions) stabilize crystal packing, as observed in similar compounds .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) identifies functional groups and stereochemistry. Mass spectrometry (LCMS) confirms molecular weight (e.g., m/z 228.3 [M+H]<sup>+</sup> for analogous structures) . High-Performance Liquid Chromatography (HPLC) under acidic conditions (e.g., 0.1% TFA) verifies purity and retention times .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Stability studies for Boc-protected piperidines suggest susceptibility to acidic or basic hydrolysis. For example, Boc groups are cleaved under strong acids (e.g., HCl in THF), forming piperidine carboxylates . Thermal stability can be assessed via thermogravimetric analysis (TGA), while decomposition pathways (e.g., decarboxylation) are monitored using HPLC-MS .

Q. What role does this compound play in peptide synthesis or drug discovery?

The Boc-protected piperidine moiety serves as a rigid backbone in peptide mimetics, enhancing conformational stability. For instance, analogous structures are used to design metal-chelating 310-helical peptides, improving protease resistance and biological activity . In medicinal chemistry, such scaffolds are intermediates for kinase inhibitors or GPCR modulators, leveraging the piperidine ring’s pharmacophoric properties .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Contradictions often arise from variations in Boc-protection efficiency or purification methods. Systematic optimization (e.g., adjusting solvent polarity, reaction time, or catalyst loading) is recommended. For example, using phase-transfer catalysts in Boc reactions can improve yields by 10–15% . Comparative studies using orthogonal analytical methods (e.g., NMR vs. LCMS) help validate purity claims .

Q. What strategies mitigate stereochemical challenges during synthesis?

Chiral resolution via diastereomeric salt formation or enzymatic methods (e.g., lipase-mediated hydrolysis) is effective. For example, (3R,4S)-configured piperidines are separated using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases . Dynamic kinetic resolution (DKR) under asymmetric catalysis (e.g., Ru-BINAP complexes) may also enhance enantioselectivity .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.